

Spectral Data of Pivaloyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: Pivaloyl chloride

Cat. No.: B042358

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data of **pivaloyl chloride**. The information is presented in a structured format to facilitate its use in research, quality control, and synthetic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ^1H and ^{13}C NMR spectral data for **pivaloyl chloride**, typically recorded in deuterated chloroform (CDCl_3).

Data Presentation

Table 1: ^1H NMR Spectral Data for **Pivaloyl Chloride**

Chemical Shift (δ) [ppm]	Splitting Pattern	Integration	Assignment
1.34	Singlet	9H	$-(\text{CH}_3)_3$

Table 2: ^{13}C NMR Spectral Data for **Pivaloyl Chloride**

Chemical Shift (δ) [ppm]	Assignment
177.5	C=O (Acid Chloride)
47.5	-C(CH ₃) ₃
27.5	-C(CH ₃) ₃

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ^1H and ^{13}C NMR spectra of **pivaloyl chloride**.

Materials:

- **Pivaloyl chloride** (sample)
- Deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard (0.03%)
- NMR tube (5 mm)
- Pipettes
- Vial

Procedure:

- In a clean, dry vial, approximately 0.5 mL of CDCl_3 containing TMS is added.
- One to two drops of **pivaloyl chloride** are added to the solvent. The vial is capped and gently swirled to ensure a homogeneous solution.
- Using a pipette, the solution is transferred into a 5 mm NMR tube to a depth of approximately 4-5 cm.
- The NMR tube is carefully placed in the NMR spectrometer's autosampler or manually inserted into the magnet.
- The spectrometer is set up to acquire both ^1H and ^{13}C NMR spectra. Standard acquisition parameters for a 400 MHz (or similar) spectrometer are typically used. Shimming is

performed to optimize the magnetic field homogeneity.

- Data is processed using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: FT-IR Spectral Data for **Pivaloyl Chloride**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2978	Strong	C-H stretch (alkane)
1806	Strong	C=O stretch (acid chloride)
1481	Medium	C-H bend (alkane)
1373	Medium	C-H bend (alkane)
1031	Medium	C-C stretch

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Objective: To obtain the FT-IR spectrum of liquid **pivaloyl chloride**.

Materials:

- **Pivaloyl chloride** (sample)
- FT-IR spectrometer with an ATR accessory (e.g., diamond crystal)
- Solvent for cleaning (e.g., isopropanol or acetone)

- Soft tissue or wipe

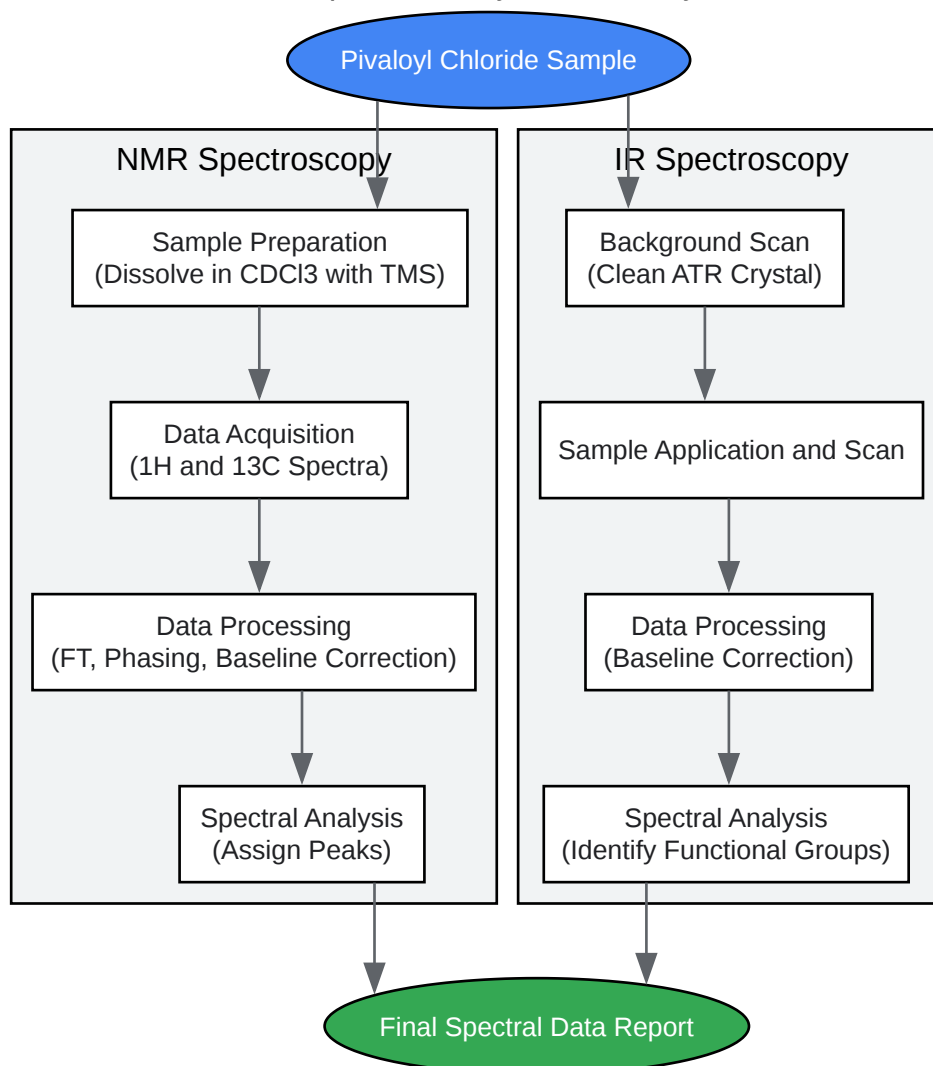
Procedure:

- The ATR crystal surface is cleaned with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowed to air dry completely.
- A background spectrum of the clean, empty ATR crystal is collected. This will be subtracted from the sample spectrum to remove any interference from the instrument and environment.
- A small drop of **pivaloyl chloride** is placed directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
- The sample spectrum is then recorded. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 or 32 scans).
- After the measurement, the **pivaloyl chloride** is carefully wiped from the ATR crystal using a soft tissue. The crystal is then cleaned thoroughly with an appropriate solvent.
- The resulting spectrum is processed, which may include baseline correction and peak picking to identify the key absorption bands.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **pivaloyl chloride**.

Workflow for Spectral Analysis of Pivaloyl Chloride



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Caption: General workflow for NMR and IR spectral analysis.

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